molecular formula C19H17FN2O3S2 B2831246 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919843-53-1

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2831246
CAS No.: 919843-53-1
M. Wt: 404.47
InChI Key: UPJOECFWBRLGMD-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17FN2O3S2 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, showed extensive metabolism with principal elimination via feces. The compound and its metabolites, including M98, a hemiaminal metabolite, were the principal circulating components. This highlights the compound's metabolic pathways and potential application in insomnia treatment due to its receptor antagonistic properties (Renzulli et al., 2011).

Antimicrobial Agents

Another study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity against several bacterial and fungal strains. These compounds were more effective than reference drugs against pathogenic strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Derivatives containing N4-(4-fluorophenyl)-N2-substitured-benzo[d]thiazole-2,4-dicarboxamides were synthesized and showed significant anti-proliferative activity against cancer cell lines, suggesting their utility in developing new anticancer drugs. The presence of electron-donating groups enhanced anticancer activity compared to compounds with electron-withdrawing substitutions (Gaikwad et al., 2019).

Fluorescent Sensing Mechanism

A DFT/TDDFT study on BTTPB, a fluoride chemosensor, revealed an excited state intramolecular proton transfer (ESIPT) based sensing mechanism, demonstrating the compound's potential in fluorescent sensing applications. This study provides insights into the photophysical properties and sensing capabilities of similar benzamide derivatives (Chen et al., 2014).

Kinase Inhibition and Anti-Proliferative Activity

Novel substituted-benzo[d]thiazole-2,4-dicarboxamides having kinase inhibition and anti-proliferative activity were synthesized, indicating their potential as therapeutic agents against various cancers. Preliminary bioassays suggest varied degrees of anti-proliferation, with specific compounds demonstrating significant efficacy (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-12(2)27(24,25)16-5-3-4-14(10-16)18(23)22-19-21-17(11-26-19)13-6-8-15(20)9-7-13/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJOECFWBRLGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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